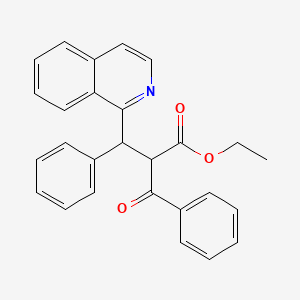
Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate is a complex organic compound with a molecular formula of C26H21NO3. This compound is known for its unique structure, which includes a benzoyl group, an isoquinoline moiety, and a phenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with isoquinoline under basic conditions to form an intermediate, which is then reacted with ethyl phenylacetate in the presence of a strong base like sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions
Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The isoquinoline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in nitro or halogenated derivatives.
科学的研究の応用
Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate is used in various fields of scientific research:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The benzoyl and isoquinoline moieties are believed to play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate can be compared with similar compounds like ethyl 2-benzoyl-3-oxobutanoate and N-[(2-benzoyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture
生物活性
Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate is a complex organic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C27H23NO3 and a molecular weight of approximately 409.5 g/mol. Its structure features a benzoyl group , an isoquinoline moiety , and a phenyl group , which contribute to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C27H23NO3 |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 34008-40-7 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant microorganisms.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in relation to breast cancer cell lines such as MCF-7 and MDA-MB-231. Cytotoxicity assays revealed that it induces cell death in a dose-dependent manner, with IC50 values indicating effective inhibition of cancer cell proliferation .
Table: Cytotoxicity Results in Cancer Cell Lines
The biological activity of this compound is believed to involve interactions with specific molecular targets. The benzoyl and isoquinoline moieties are thought to play crucial roles in modulating cellular processes, including:
- Signal Transduction : The compound may influence pathways that regulate cell growth and apoptosis.
- Gene Expression : It potentially alters the expression of genes involved in cancer progression.
These interactions highlight the compound's potential as a lead candidate for drug development aimed at targeting specific enzymes or receptors involved in disease pathology.
Case Studies
- Study on Anticancer Efficacy : A study conducted on the MCF-7 and MDA-MB-231 cell lines demonstrated that this compound significantly reduced cell viability compared to control treatments, indicating its potential as an anticancer agent .
- Antimicrobial Evaluation : Another investigation assessed the compound's effectiveness against various bacterial strains, revealing notable inhibitory effects that support its use in developing new antimicrobial therapies.
特性
CAS番号 |
34008-40-7 |
|---|---|
分子式 |
C27H23NO3 |
分子量 |
409.5 g/mol |
IUPAC名 |
ethyl 2-benzoyl-3-isoquinolin-1-yl-3-phenylpropanoate |
InChI |
InChI=1S/C27H23NO3/c1-2-31-27(30)24(26(29)21-14-7-4-8-15-21)23(20-12-5-3-6-13-20)25-22-16-10-9-11-19(22)17-18-28-25/h3-18,23-24H,2H2,1H3 |
InChIキー |
BBWZQZGGDBQMEA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)C2=NC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















